Introduction: Situating Citronellyl Phenylacetate in a Research Context
Introduction: Situating Citronellyl Phenylacetate in a Research Context
An In-Depth Technical Guide to the Chemical Properties and Structure of Citronellyl Phenylacetate
Citronellyl phenylacetate is an ester recognized primarily for its significant role in the flavor and fragrance industries. It imparts a distinctive sweet, rosy, and honey-like aroma, making it a valuable component in fine perfumery and food-grade flavoring agents[1][2]. For researchers, scientists, and drug development professionals, an understanding of such molecules extends beyond their organoleptic properties. Esters are a fundamental functional group in numerous pharmaceuticals, and compounds like citronellyl phenylacetate serve as important models for understanding ester stability, hydrolysis, and analytical characterization. While not a therapeutic agent itself, its well-defined chemical nature makes it an excellent case study for methodological development in synthesis, purification, and spectroscopic analysis—skills directly transferable to the pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
Molecular Structure and Identification
Citronellyl phenylacetate, systematically named 3,7-dimethyloct-6-enyl 2-phenylacetate , is a chiral molecule typically supplied as a racemate[1][3]. The structure consists of a citronellyl moiety derived from the monoterpenoid alcohol citronellol, ester-linked to a phenylacetate group.
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Molecular Formula: C₁₈H₂₆O₂[3]
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CAS Number: 139-70-8[3]
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IUPAC Name: 3,7-dimethyloct-6-enyl 2-phenylacetate[3]
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Molecular Weight: 274.4 g/mol [3]
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SMILES: CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1[3]
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InChIKey: CVJBFMVLVJZZMM-UHFFFAOYSA-N[3]
The molecule's structure combines a flexible aliphatic chain containing a chiral center at the C3 position and a terminal double bond, with a rigid aromatic ring. This amphipathic character influences its solubility and interactions with other molecules.
Caption: 2D Chemical Structure of Citronellyl Phenylacetate.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from formulation matrices to biological environments. Citronellyl phenylacetate is a colorless, somewhat viscous liquid at room temperature[3]. A summary of its key properties is presented below. Note that minor variations in reported values exist due to different experimental conditions.
| Property | Value | Source(s) |
| Physical Description | Colorless, viscous liquid; sweet, rosy, floral odor | [1][3] |
| Boiling Point | 342 - 374.3 °C @ 760 mmHg | [3][4] |
| Density | 0.958 - 0.964 g/cm³ @ 20-25 °C | [3][4] |
| Refractive Index | 1.491 - 1.510 @ 20 °C | [1][3] |
| Flash Point | >100 °C (Closed Cup) | [1] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [3] |
| LogP (o/w) | ~5.4 - 5.8 (estimated) | [1] |
The high LogP value indicates significant lipophilicity, explaining its insolubility in water and good solubility in organic solvents and oils[3]. This property is crucial for its application in oil-based fragrances and flavorings and suggests it would readily partition into lipid membranes in a biological context.
Synthesis and Chemical Reactivity
Synthesis via Fischer-Speier Esterification
The most direct and common synthesis of citronellyl phenylacetate is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of citronellol with phenylacetic acid. The use of an acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.
Caption: Workflow for Fischer-Speier Esterification Synthesis.
Experimental Protocol: Synthesis of Citronellyl Phenylacetate
Causality: This protocol is designed to drive the reversible esterification reaction towards the product by removing water as it is formed, an application of Le Châtelier's principle.
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Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for azeotropically removing the water byproduct with a solvent like toluene, thus shifting the equilibrium to favor ester formation.
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Reagent Charging: To the round-bottom flask, add phenylacetic acid (1.0 eq), citronellol (1.1 eq), and toluene (approx. 2 mL per gram of carboxylic acid). The slight excess of citronellol ensures the complete conversion of the limiting reagent, phenylacetic acid.
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Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue reflux until no more water is collected, typically indicating reaction completion (2-4 hours).
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Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted phenylacetic acid), and finally with brine. The bicarbonate wash is self-validating; cessation of effervescence indicates complete acid neutralization.
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure citronellyl phenylacetate.
Chemical Reactivity: Ester Hydrolysis
As an ester, the primary reaction of interest is hydrolysis—the cleavage of the ester bond to yield the parent alcohol (citronellol) and carboxylic acid (phenylacetic acid). This reaction can be catalyzed by either acid or base and is a critical consideration for the compound's stability in different formulations. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, as the carboxylate salt formed is not susceptible to nucleophilic attack.
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the citronellyloxy alkoxide as the leaving group and forming phenylacetic acid, which is immediately deprotonated by the base to form the phenylacetate salt[5].
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. For citronellyl phenylacetate, the spectrum will be dominated by a strong C=O stretching vibration from the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹[3][6]. Other characteristic peaks include C-O stretches around 1150-1250 cm⁻¹ and peaks corresponding to the aromatic C=C bonds of the phenyl group (~1600 cm⁻¹) and the aliphatic C-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides detailed information about the proton environment. Key expected signals include:
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Aromatic protons of the phenyl ring (multiplet, ~7.2-7.4 ppm).
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A singlet for the methylene protons (CH₂) adjacent to the phenyl group (~3.6 ppm).
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A triplet for the methylene protons (CH₂) adjacent to the ester oxygen (~4.1 ppm).
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A vinyl proton signal from the citronellyl chain (~5.1 ppm).
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Several signals in the aliphatic region (0.8-2.2 ppm) corresponding to the various methyl and methylene groups of the citronellyl moiety.
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¹³C NMR: Confirms the carbon skeleton. The spectrum for citronellyl phenylacetate shows distinct signals for the ester carbonyl carbon (~171 ppm), aromatic carbons (~127-134 ppm), and the various aliphatic carbons of the citronellyl chain[3].
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Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for volatile and semi-volatile compounds like citronellyl phenylacetate.
Caption: Standard Workflow for GC-MS Analysis.
Protocol Outline: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of citronellyl phenylacetate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl methyl siloxane) coupled to a mass spectrometer[7][8].
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GC Conditions:
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold. This temperature gradient ensures separation from any impurities or related compounds.
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MS Conditions:
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Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching[9].
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for citronellyl phenylacetate. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, which can be compared to library spectra for confident identification[3].
Applications and Safety Considerations
Primary Applications
The principal application of citronellyl phenylacetate is as a fragrance and flavor ingredient[3][]. Its rosy, honeyed scent profile makes it a key component in floral-themed perfumes and personal care products[2]. In the food industry, it is used as a flavoring agent under FEMA number 2315 and is considered to have no safety concern at current intake levels[3].
For the drug development professional, while this compound has no direct therapeutic use, its well-characterized properties make it a useful non-active reference compound. It can be used to qualify analytical systems (e.g., as a performance standard for GC-MS) or in studies of esterase activity.
Safety and Handling
According to aggregated GHS data, citronellyl phenylacetate is not classified as a hazardous chemical[3]. However, as a matter of good laboratory practice, it should be handled with care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[6].
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Stability: The compound is stable under normal storage conditions, but reactivity with strong acids or bases should be avoided to prevent hydrolysis.
References
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Bhukta, S., Chatterjee, R., & Dandela, R. (2023). Supporting Information: Metal-free, 2-MeTHF mediated C(sp)–H functionalization of alkynes with anilines to access diaryl 1,2-diketones bearing lower E-factors. The Royal Society of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (2012). PubChem Substance Record for SID 134974242, Citronellyl phenylacetate. Retrieved from [Link]
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Pincemaille, J., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1402. Available at: [Link]
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